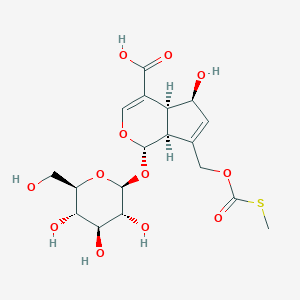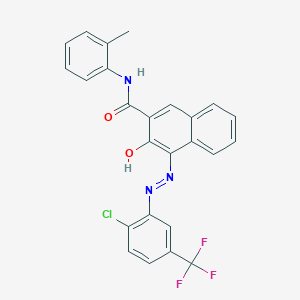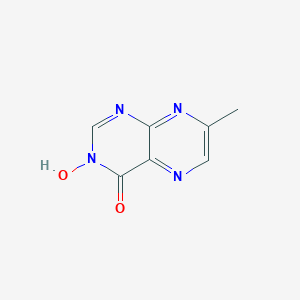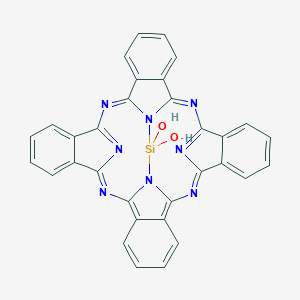
Butane, 1-(2-methylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 1-(2-methylpropoxy)-, commonly known as tert-butyl ethyl ether (TBEE), is a colorless liquid with a sweet odor. It is a common solvent used in organic chemistry for the extraction, purification, and separation of various compounds. TBEE is also used as a fuel additive to increase the octane rating of gasoline.
Wirkmechanismus
Butane, 1-(2-methylpropoxy)- is a nonpolar solvent that dissolves nonpolar compounds, such as hydrocarbons, fats, and oils. It also has a low dielectric constant, which makes it a good solvent for polar compounds, such as alcohols and ketones. Butane, 1-(2-methylpropoxy)- can form hydrogen bonds with polar compounds, which enhances its solubility.
Biochemische Und Physiologische Effekte
Butane, 1-(2-methylpropoxy)- is not used in drug formulation and does not have any known biochemical or physiological effects in humans. However, it is important to handle Butane, 1-(2-methylpropoxy)- with care, as it is flammable and can cause skin irritation and respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Butane, 1-(2-methylpropoxy)- as a solvent in lab experiments include its high boiling point, low toxicity, and good solvating power for nonpolar and polar compounds. However, Butane, 1-(2-methylpropoxy)- is not suitable for experiments involving water-soluble compounds, as it is immiscible with water. It is also not recommended for experiments involving highly reactive compounds, as it can react with certain functional groups.
Zukünftige Richtungen
There are several future directions for the use of Butane, 1-(2-methylpropoxy)- in scientific research. One area of interest is the development of new synthetic methods using Butane, 1-(2-methylpropoxy)- as a solvent. Another area of interest is the use of Butane, 1-(2-methylpropoxy)- in the extraction and purification of natural products, such as plant extracts and essential oils. Additionally, Butane, 1-(2-methylpropoxy)- could be used as a solvent for the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore the full potential of Butane, 1-(2-methylpropoxy)- in these areas.
In conclusion, Butane, 1-(2-methylpropoxy)- is a versatile solvent with a wide range of applications in scientific research. Its unique properties make it a valuable tool for the extraction, purification, and synthesis of various compounds. While there are some limitations to its use, Butane, 1-(2-methylpropoxy)- has great potential for future research and development.
Synthesemethoden
The synthesis of Butane, 1-(2-methylpropoxy)- involves the reaction of tert-butanol with ethyl chloride in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields Butane, 1-(2-methylpropoxy)- and hydrogen chloride as a byproduct.
Wissenschaftliche Forschungsanwendungen
Butane, 1-(2-methylpropoxy)- has a wide range of applications in scientific research. It is commonly used as a solvent for the extraction and purification of natural products, such as plant extracts and essential oils. Butane, 1-(2-methylpropoxy)- is also used as a solvent for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
17071-47-5 |
|---|---|
Produktname |
Butane, 1-(2-methylpropoxy)- |
Molekularformel |
C8H18O |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
1-(2-methylpropoxy)butane |
InChI |
InChI=1S/C8H18O/c1-4-5-6-9-7-8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
VDHBXQMYKGNZRP-UHFFFAOYSA-N |
SMILES |
CCCCOCC(C)C |
Kanonische SMILES |
CCCCOCC(C)C |
Siedepunkt |
151.0 °C |
Andere CAS-Nummern |
17071-47-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



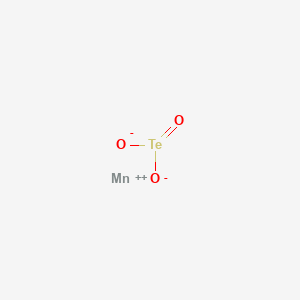
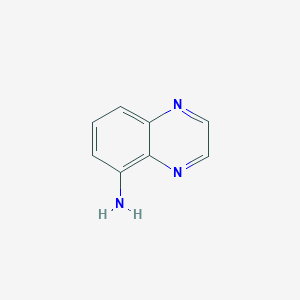
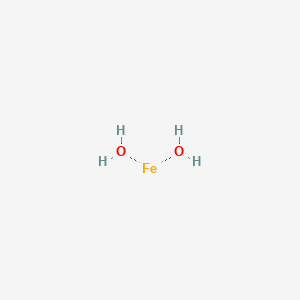
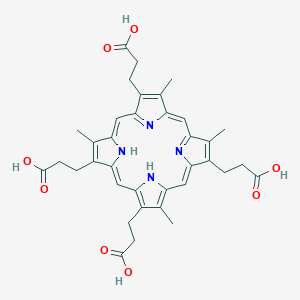
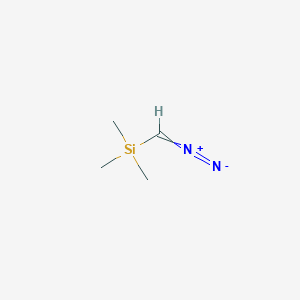
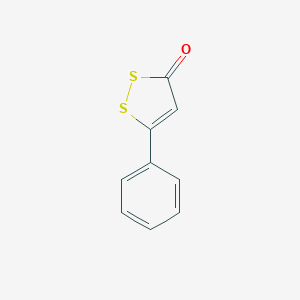
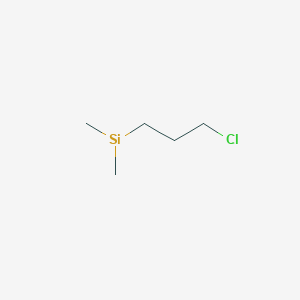
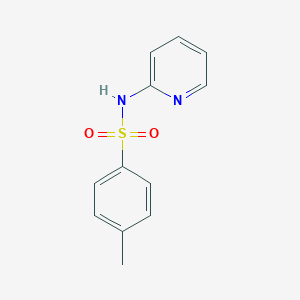
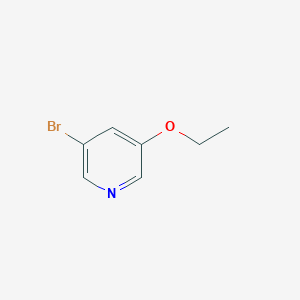
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
